molecular formula C10H10BrF3N2O2S B8395764 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide CAS No. 130569-75-4

2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide

Cat. No. B8395764
M. Wt: 359.16 g/mol
InChI Key: INBPXLLLINZPQC-UHFFFAOYSA-N
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Patent
US05260297

Procedure details

2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol may be prepared according to the following process: 2-amino-6-trifluoromethoxybenzothiazole (9.4 g) and 2-bromoethanol (10 g) in absolute ethanol (30 cc) are heated to boiling for 95 hours. The mixture is then cooled to a temperature in the region of 20° C. The precipitate formed is filtered off and washed with ethyl ether (100 cc). 2-(2-Imino-6-trifluoromethoxy-3-benzothiazolinyl)ethanol hydrobromide (6.4 g), m.p. 219° C., is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]2[CH:10]=[CH:11][C:12]([O:14][C:15]([F:18])([F:17])[F:16])=[CH:13][C:4]=2[S:3]1.NC1SC2C=C(OC(F)(F)F)C=CC=2N=1.[Br:34]CCO>C(O)C>[BrH:34].[NH:1]=[C:2]1[N:6]([CH2:7][CH2:8][OH:9])[C:5]2[CH:10]=[CH:11][C:12]([O:14][C:15]([F:18])([F:16])[F:17])=[CH:13][C:4]=2[S:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C1SC2=C(N1CCO)C=CC(=C2)OC(F)(F)F
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Name
Quantity
10 g
Type
reactant
Smiles
BrCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ethyl ether (100 cc)

Outcomes

Product
Details
Reaction Time
95 h
Name
Type
product
Smiles
Br.N=C1SC2=C(N1CCO)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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